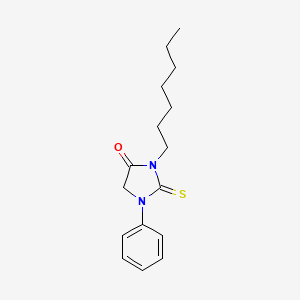
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid is a complex organic compound that features a valeric acid backbone with a triiodophenoxy group and an N-methylacetamido substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid typically involves multiple steps, starting with the iodination of a phenol derivative to introduce the triiodo group. This is followed by the attachment of the N-methylacetamido group through an amide bond formation. The final step involves the esterification or amidation of valeric acid to the iodophenoxy intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to reduce other functional groups.
Substitution: Halogen atoms (iodine) can be substituted with other groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce deiodinated derivatives.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Could be explored for use in diagnostic imaging or as a therapeutic agent due to its iodine content.
Industry: May be used in the production of specialized chemicals or materials.
作用機序
The mechanism of action of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid would depend on its specific application. In biological systems, the iodine atoms could interact with thyroid hormones or enzymes involved in iodine metabolism. The N-methylacetamido group might influence the compound’s binding affinity to certain proteins or receptors.
類似化合物との比較
Similar Compounds
Triiodothyronine (T3): A thyroid hormone with three iodine atoms, similar in its iodine content.
Iodinated Contrast Agents: Used in medical imaging, these compounds also contain multiple iodine atoms.
Uniqueness
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
特性
CAS番号 |
24340-17-8 |
|---|---|
分子式 |
C14H16I3NO4 |
分子量 |
642.99 g/mol |
IUPAC名 |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]pentanoic acid |
InChI |
InChI=1S/C14H16I3NO4/c1-4-5-10(14(20)21)22-13-9(16)6-8(15)12(11(13)17)18(3)7(2)19/h6,10H,4-5H2,1-3H3,(H,20,21) |
InChIキー |
HGDMQJNIQBHJNL-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


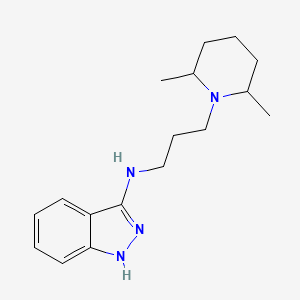
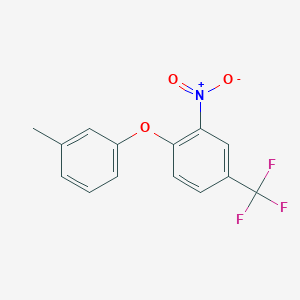
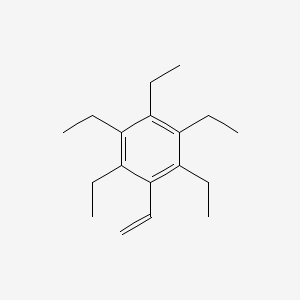
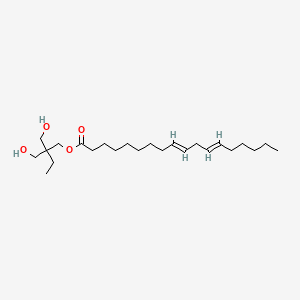
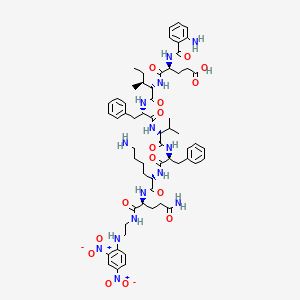
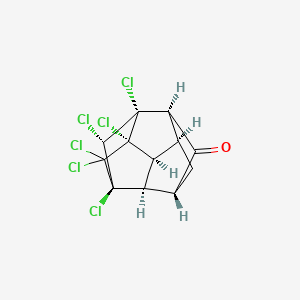
![Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate](/img/structure/B13788096.png)

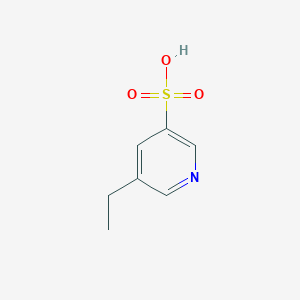
![Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate](/img/structure/B13788106.png)
![(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one](/img/structure/B13788112.png)
![benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate](/img/structure/B13788116.png)

